1H-Indole, 3,3'-methylenebis[5-fluoro-

GPR84 cAMP Assay Structure-Activity Relationship

1H-Indole, 3,3'-methylenebis[5-fluoro-] (CAS 215997-93-6), also known as PSB-15160 or 5,5'-difluoro-3,3'-methanediyl-bis-indole, is a synthetic diindolylmethane (DIM) derivative. This compound acts as a potent, biased, orthosteric and ago-allosteric agonist of the immunostimulatory orphan G protein-coupled receptor GPR84, with an EC50 of 80.0 nM in a cAMP assay.

Molecular Formula C17H12F2N2
Molecular Weight 282.29 g/mol
CAS No. 215997-93-6
Cat. No. B1679812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3,3'-methylenebis[5-fluoro-
CAS215997-93-6
SynonymsPSB 15160;  PSB15160;  PSB-15160
Molecular FormulaC17H12F2N2
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
InChIInChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2
InChIKeyBEBUKYWOUXBVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buyer's Guide to 5,5'-Difluoro-3,3'-methanediyl-bis-indole (CAS 215997-93-6): A Potent, Biased GPR84 Agonist & Cytotoxic Agent


1H-Indole, 3,3'-methylenebis[5-fluoro-] (CAS 215997-93-6), also known as PSB-15160 or 5,5'-difluoro-3,3'-methanediyl-bis-indole, is a synthetic diindolylmethane (DIM) derivative. This compound acts as a potent, biased, orthosteric and ago-allosteric agonist of the immunostimulatory orphan G protein-coupled receptor GPR84, with an EC50 of 80.0 nM in a cAMP assay [1]. It also exhibits potent in vitro cytotoxicity against human tumor cell lines, reducing the growth of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS) cells to 1%, 0%, and 2% of untreated controls, respectively, at a concentration of 10⁻⁴ M [2]. Its dual functionality as a non-lipid-like agonist with significant anticancer potential makes it a unique research tool for structure-activity relationship (SAR) studies, biased signaling investigations, and oncology screening programs.

Why DIM Analogs Are Not Interchangeable: The Criticality of 5,5'-Substitution for Potency, Bias, and Cancer Cell Cytotoxicity


Generic substitution among diindolylmethane (DIM) derivatives is scientifically invalid due to extremely steep SARs at the GPR84 receptor and in anticancer assays. Systematic substitution at the 5- and 7-positions of the indole rings results in dramatic, non-linear shifts in GPR84 agonistic potency. The presence of small lipophilic residues, specifically fluorine atoms, at the 5-position is critical for high activity [1]. Critically, the SAR differs between functional readouts (cAMP accumulation versus β-arrestin recruitment), a phenomenon known as biased agonism, meaning that even compounds with similar potencies in one assay can have profoundly different signaling profiles [1]. For in vitro cancer models, the cytotoxic potency of 5,5'-difluoro substitution is highly specific; the 5,5'-dicyano analog, while active, shows a different efficacy profile against the same cell lines, demonstrating that the electronic nature of the substituent is a critical determinant of biological outcome [2]. Interchanging with the unsubstituted parent compound 3,3'-diindolylmethane (DIM) or other halogenated analogs will lead to a complete loss of the specific, potent, and biased pharmacological profile, compromising research reproducibility.

Head-to-Head Evidence for 5,5'-Difluoro-DIM (PSB-15160) vs. Key Analogs: A Quantitative Comparator Guide


GPR84 Agonist Potency Maintenance vs. the Superior Potency of PSB-16671

In a direct head-to-head comparison from the same study, 5,5'-difluoro-DIM (PSB-15160) exhibited potent GPR84 agonism with an EC50 of 80.0 nM in a cAMP accumulation assay, but it is less potent than its 5,7-difluoro congener, di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671), which showed an EC50 of 41.3 nM [1]. This 1.94-fold difference in potency indicates that the addition of fluorine atoms at the 7-position significantly boosts activity. However, the distinct substitution pattern of PSB-15160 provides a unique tool for probing the spatial requirements of the receptor's orthosteric site and serves as a critical intermediate in the SAR landscape linking the inactive parent DIM to the more potent PSB-16671.

GPR84 cAMP Assay Structure-Activity Relationship Agonism

Demonstration of Biased Agonism versus Other Potent DIM Analogs

The same study established that PSB-15160 (38) exhibits biased agonism at the GPR84 receptor. While its EC50 in a cAMP assay is 80.0 nM, the SAR profile for β-arrestin recruitment was different, indicating that the compound stabilizes distinct receptor conformations that preferentially activate G protein-mediated signaling over β-arrestin pathways [1]. This is a direct, qualitative differentiation from other potent DIM-based agonists in the series, which showed different bias factors. For instance, the 5-fluoro substitution pattern of PSB-15160 yields a unique signaling fingerprint that cannot be predicted from the potency data of other analogs like PSB-16671 (57).

Biased Agonism β-arrestin GPR84 Functional Selectivity

Superior In Vitro Cytotoxicity Against Human Tumor Cell Lines vs. 5,5'-Dicyano-DIM

In a comparative in vitro anticancer screen, the 5,5'-difluoro-DIM (derivative 1, PSB-15160) demonstrated superior cytotoxicity compared to the 5,5'-dicyano-DIM (derivative 2). At a concentration of 10⁻⁴ M, PSB-15160 reduced the growth of MCF7, NCI-H460, and SF-268 cell lines to 1%, 0%, and 2% of untreated controls, respectively. In contrast, the 5,5'-dicyano analog required a lower concentration of 5×10⁻⁵ M to achieve a lesser effect, reducing cell growth to 4%, 1%, and 9%, respectively [1]. While a direct IC50 value is not provided, the data clearly shows that the difluoro substituent results in a more complete ablation of cell growth at the tested concentration, indicating a more potent cytotoxic effect.

Cytotoxicity Anticancer MCF7 NCI-H460 SF-268

Enhanced Stability and Unique Ago-Allosteric Mechanism vs. the Natural Lipidic Agonist

Beyond its orthosteric activity, PSB-15160 was found to display an ago-allosteric mechanism of action [1]. This means the compound simultaneously binds to the orthosteric and allosteric sites of GPR84, a mechanism distinct from the endogenous medium-chain fatty acid agonists (e.g., capric acid) that bind only at the orthosteric site. This cooperative binding offers a unique pharmacological profile. Furthermore, the study explicitly notes that the selected compound (PSB-15160) showed 'increased stability in comparison to the lead structure,' which was the simpler, non-halogenated 3,3'-diindolylmethane [1]. This differentiates it from the metabolically labile, lipid-based natural ligands and the less stable parent heterocycle, making it a more robust tool compound for prolonged in vitro assays and a more promising scaffold for lead optimization.

Ago-allosterism Drug Stability GPR84 Allosteric Modulator

Prioritized Application Scenarios for 5,5'-Difluoro-DIM (PSB-15160) Based on Quantitative Differentiation


Chemical Probe for Investigating Biased GPR84 Signaling in Immunology & Inflammation

PSB-15160's demonstrated biased agonism at GPR84, showing divergent activity in cAMP versus β-arrestin pathways [1], qualifies it as a premier chemical probe for functional selectivity studies. Research teams investigating the immunomodulatory roles of GPR84 in macrophages or neutrophils can utilize this compound to dissect G protein-dependent versus β-arrestin-dependent signaling cascades, a task impossible with endogenous fatty acid ligands or unbiased DIM analogs.

Standard Comparator in DIM-Derived GPR84 Agonist SAR Programs

With an EC50 of 80.0 nM in a cAMP assay [1], PSB-15160 fills a specific activity niche. It is 1.94-fold less potent than the 5,7-difluoro analog PSB-16671 (EC50 41.3 nM) but far more potent than the parent DIM. This positions it as an indispensable benchmark compound in any medicinal chemistry campaign synthesizing new DIM analogs, providing a reference point for quantifying how modifications at the 5- and 7-positions affect receptor activation.

In Vitro Anticancer Screening in Breast, Lung, and CNS Tumor Models

The compound's ability to reduce MCF7, NCI-H460, and SF-268 cell growth to 1%, 0%, and 2% of controls, respectively, at 10⁻⁴ M [2], makes it a validated positive control for cytotoxicity screens. Its superior effect over the 5,5'-dicyano analog in these specific lines guides selection for panels aiming to evaluate the impact of 5,5'-substituent electronics on anticancer efficacy.

Tool for Studying Ago-Allosteric Modulation of GPCRs

PSB-15160's confirmed ago-allosteric mechanism [1] distinguishes it from pure orthosteric agonists. Academic and industrial groups focused on the emerging field of allosteric GPCR drug discovery can utilize this stable, non-lipid compound to study the functional consequences of dual-site binding, including probe dependence and the potential for signal bias driven by allosteric cooperativity.

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